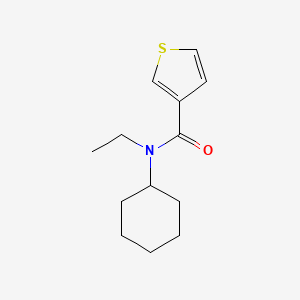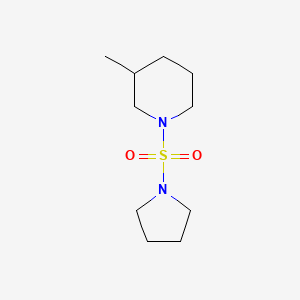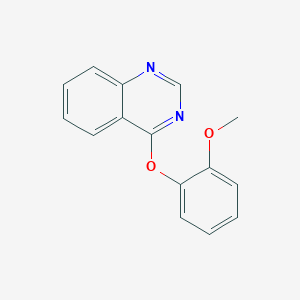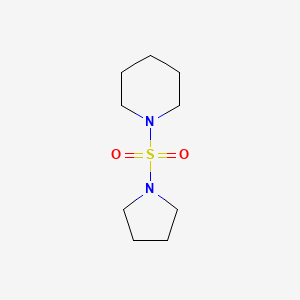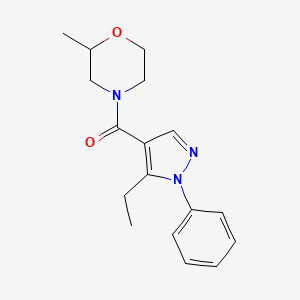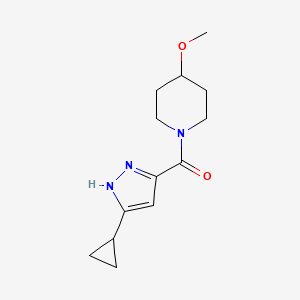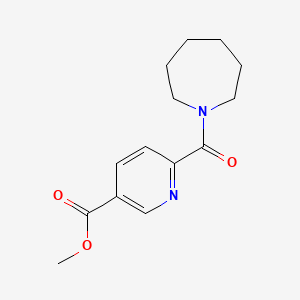
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone, also known as DMMP, is a chemical compound that has been widely used in scientific research for various purposes. DMMP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the functioning of the nervous system.
Mecanismo De Acción
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone acts as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the functioning of the nervous system. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and physiological effects:
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the accumulation of acetylcholine in the synaptic cleft, and the overstimulation of the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has also been shown to induce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has several advantages for lab experiments, including its high potency as an acetylcholinesterase inhibitor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone also has several limitations, including its potential toxicity to experimental animals and its limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for the use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone in scientific research, including the development of new drugs for the treatment of Alzheimer's disease, the investigation of the role of acetylcholine in the nervous system, and the development of new diagnostic tools for the detection of nerve agents and pesticides. Additionally, the use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone in combination with other compounds may provide new insights into the mechanisms of acetylcholinesterase inhibition and the treatment of neurological disorders.
Métodos De Síntesis
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone can be synthesized using various methods, including the reaction of 2,6-dimethylmorpholine with 6-methylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography to obtain pure (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone.
Aplicaciones Científicas De Investigación
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has been widely used in scientific research for various purposes, including the study of acetylcholinesterase inhibition, the development of new drugs for the treatment of Alzheimer's disease, and the investigation of the role of acetylcholine in the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has also been used as a tool for the detection of nerve agents and pesticides.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-4-6-12(14-9)13(16)15-7-10(2)17-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNBILORUCUOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)


